

# In Vitro Spectrum of Activity of Fosmanogepix Against Candida Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Fosmanogepix, a first-in-class antifungal agent, demonstrates potent in vitro activity against a broad spectrum of Candida species, including strains resistant to existing antifungal therapies. As the prodrug of manogepix, it acts via a novel mechanism, inhibiting the fungal enzyme Gwt1, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. This disruption of cell wall integrity leads to fungal cell death. This technical guide provides a comprehensive overview of the in vitro activity of fosmanogepix against clinically relevant Candida species, details the experimental protocols for susceptibility testing, and illustrates key pathways and workflows.

### **Mechanism of Action**

**Fosmanogepix** is rapidly converted in vivo to its active moiety, manogepix. Manogepix targets and inhibits the Gwt1 enzyme, a key component in the fungal cell wall biosynthesis pathway[1]. This enzyme is responsible for the acylation of inositol, an essential step in the formation of GPI anchors. These anchors are vital for attaching mannoproteins to the fungal cell wall, a process critical for fungal growth, adhesion, and virulence[1][2]. By inhibiting Gwt1, manogepix disrupts the integrity of the fungal cell wall, leading to pleiotropic effects including altered cell morphology, reduced adhesion, and ultimately, fungal cell death[2].





Click to download full resolution via product page

Figure 1: Mechanism of action of fosmanogepix.

# Data Presentation: In Vitro Susceptibility of Candida Species to Manogepix

The following tables summarize the minimum inhibitory concentration (MIC) data for manogepix against various Candida species, as determined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodologies.

Table 1: Manogepix MICs against Candida albicans

| Study<br>Reference          | Methodolog<br>y | No. of<br>Isolates | MIC Range<br>(mg/L) | MIC50<br>(mg/L) | MIC <sub>90</sub><br>(mg/L) |
|-----------------------------|-----------------|--------------------|---------------------|-----------------|-----------------------------|
| Pfaller et al.<br>(2019)[3] | CLSI            | 588                | ≤0.002–0.5          | 0.004           | 0.008                       |
| Pfaller et al. (2022)[4]    | CLSI            | 498                | ≤0.002–0.06         | 0.004           | 0.008                       |
| Arendrup et al. (2020)[5]   | EUCAST          | 1007               | ≤0.002–0.25         | 0.008           | 0.016                       |
| Phase 2 Trial<br>Data[2]    | CLSI            | 8                  | 0.002–0.008         | -               | -                           |

**Table 2: Manogepix MICs against Candida auris** 



| Study<br>Reference        | Methodolog<br>y    | No. of<br>Isolates | MIC Range<br>(mg/L) | MIC <sub>50</sub><br>(mg/L) | MIC <sub>90</sub><br>(mg/L) |
|---------------------------|--------------------|--------------------|---------------------|-----------------------------|-----------------------------|
| Maphanga et al. (2022)[6] | CLSI<br>(modified) | 394                | 0.002–0.063         | 0.008                       | 0.016                       |
| Zhu et al.<br>(2020)[7]   | CLSI               | 200                | 0.004–0.06          |                             | 0.03                        |
| Arendrup et al. (2020)[8] | CLSI               | 122                | 0.001–0.25          | 0.008                       | 0.03                        |
| Arendrup et al. (2020)[8] | EUCAST             | 122                | 0.001–0.125         | 0.016                       | 0.03                        |
| Phase 2 Trial<br>Data[2]  | CLSI               | 9                  | 0.008-0.015         | -                           | -                           |
| Phase 2 Trial<br>Data[2]  | EUCAST             | 9                  | 0.004–0.03          | -                           | -                           |

Table 3: Manogepix MICs against Candida glabrata

| Study<br>Reference          | Methodolog<br>y | No. of<br>Isolates | MIC Range<br>(mg/L) | MIC <sub>50</sub><br>(mg/L) | MIC <sub>90</sub><br>(mg/L) |
|-----------------------------|-----------------|--------------------|---------------------|-----------------------------|-----------------------------|
| Pfaller et al.<br>(2019)[3] | CLSI            | 240                | ≤0.002–1            | 0.015                       | 0.03                        |
| Pfaller et al. (2022)[4]    | CLSI            | 196                | ≤0.002–0.25         | 0.015                       | 0.03                        |
| Arendrup et al. (2020)[5]   | EUCAST          | 399                | ≤0.002–0.5          | 0.016                       | 0.03                        |
| Phase 2 Trial<br>Data[2]    | CLSI            | 5                  | 0.004–0.016         | -                           | -                           |

## Table 4: Manogepix MICs against Candida parapsilosis Complex



| Study<br>Reference        | Methodolog<br>y | No. of<br>Isolates | MIC Range<br>(mg/L) | MIC₅₀<br>(mg/L) | MIC <sub>90</sub><br>(mg/L) |
|---------------------------|-----------------|--------------------|---------------------|-----------------|-----------------------------|
| Pfaller et al. (2019)[3]  | CLSI            | 158                | ≤0.002–0.25         | 0.008           | 0.015                       |
| Pfaller et al. (2022)[4]  | CLSI            | 141                | ≤0.002–0.12         | 0.008           | 0.015                       |
| Arendrup et al. (2020)[5] | EUCAST          | 212                | ≤0.002–0.125        | 0.016           | 0.03                        |
| Phase 2 Trial<br>Data[2]  | CLSI            | 4                  | 0.004–0.008         | -               | -                           |

## Table 5: Manogepix MICs against Other Candida Species

| Species                  | Study<br>Referenc<br>e          | Methodol<br>ogy | No. of<br>Isolates | MIC<br>Range<br>(mg/L) | MIC₅₀<br>(mg/L) | MIC <sub>90</sub><br>(mg/L) |
|--------------------------|---------------------------------|-----------------|--------------------|------------------------|-----------------|-----------------------------|
| C.<br>tropicalis         | Pfaller et<br>al. (2019)<br>[3] | CLSI            | 108                | ≤0.002–<br>0.25        | 0.015           | 0.03                        |
| C. krusei                | Pfaller et<br>al. (2019)<br>[3] | CLSI            | 49                 | 0.5->2                 | >2              | >2                          |
| C.<br>dubliniensi<br>s   | Pfaller et<br>al. (2022)<br>[4] | CLSI            | 29                 | ≤0.002–<br>0.015       | 0.004           | 0.008                       |
| C.<br>Iusitaniae         | Pfaller et<br>al. (2022)<br>[4] | CLSI            | 22                 | 0.008–0.25             | 0.03            | 0.12                        |
| C.<br>guilliermon<br>dii | Arendrup<br>et al.<br>(2020)[5] | EUCAST          | 30                 | 0.008–0.06             | 0.03            | 0.03                        |



# **Experimental Protocols: Antifungal Susceptibility Testing**

The in vitro activity of manogepix is predominantly determined using broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) Definitive Document E.Def 7.3.2[9][10][11].

### **CLSI M27 Broth Microdilution Method**

The CLSI M27 standard provides a reference method for the quantitative determination of MICs of antifungal agents against yeasts that cause invasive infections[9].

- Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0.
- Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in the test medium to yield a final inoculum concentration of  $0.5 \times 10^3$  to  $2.5 \times 10^3$  CFU/mL.
- Antifungal Agent Preparation: Manogepix is serially diluted in the test medium in 96-well microtiter plates.
- Incubation: The inoculated plates are incubated at 35°C for 24 hours.
- Endpoint Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.

#### **EUCAST E.Def 7.3.2 Broth Microdilution Method**

The EUCAST methodology is another widely accepted standard for antifungal susceptibility testing[1][10][11].

 Medium: RPMI 1640 medium supplemented with 2% glucose and buffered with MOPS to a pH of 7.0.



- Inoculum Preparation: A suspension of yeast cells is prepared in sterile saline and adjusted spectrophotometrically to a specific optical density. This is further diluted to achieve a final inoculum density of 0.5 x 10<sup>5</sup> to 2.5 x 10<sup>5</sup> CFU/mL.
- Antifungal Agent Preparation: Similar to the CLSI method, serial dilutions of manogepix are prepared in the microtiter plates.
- Incubation: Plates are incubated at 35-37°C for 24 hours.
- Endpoint Determination: The endpoint is determined spectrophotometrically as the lowest drug concentration that inhibits growth by ≥50% compared to the drug-free control.



Click to download full resolution via product page

Figure 2: Antifungal susceptibility testing workflow.

### Conclusion



Fosmanogepix exhibits potent and broad-spectrum in vitro activity against a wide range of Candida species, including multidrug-resistant isolates such as Candida auris. Its novel mechanism of action, targeting the fungal-specific enzyme Gwt1, provides a promising therapeutic option in the face of growing antifungal resistance. The standardized methodologies of CLSI and EUCAST are crucial for the accurate and reproducible determination of its in vitro efficacy. Further clinical investigations are warranted to fully establish the clinical utility of fosmanogepix in the treatment of invasive candidiasis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. scribd.com [scribd.com]
- 2. A Mini-Review of In Vitro Data for Candida Species, Including C. auris, Isolated during Clinical Trials of Three New Antifungals: Fosmanogepix, Ibrexafungerp, and Rezafungin PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of APX001A (Manogepix) and Comparator Agents against 1,706 Fungal Isolates Collected during an International Surveillance Program in 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Manogepix (APX001A) Displays Potent In Vitro Activity against Human Pathogenic Yeast, but with an Unexpected Correlation to Fluconazole MICs PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Activity of Manogepix against Multidrug-Resistant and Panresistant Candida auris from the New York Outbreak PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manogepix (APX001A) In Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs PMC [pmc.ncbi.nlm.nih.gov]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. EUCAST: Document Archive [eucast.org]



- 11. A Pragmatic Approach to Susceptibility Classification of Yeasts without EUCAST Clinical Breakpoints | MDPI [mdpi.com]
- To cite this document: BenchChem. [In Vitro Spectrum of Activity of Fosmanogepix Against Candida Species: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667579#in-vitro-spectrum-of-activity-of-fosmanogepix-against-candida-species]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com